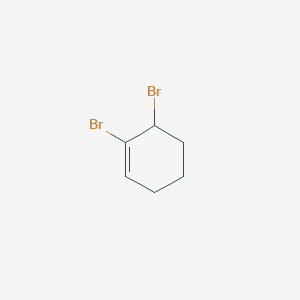

2,3-Dibromo-1-cyclohexene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-dibromocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2/c7-5-3-1-2-4-6(5)8/h3,6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMHXBPKIHKYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335843 | |

| Record name | Cyclohexene, 1,6-dibromo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17202-32-3 | |

| Record name | Cyclohexene, 1,6-dibromo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dibromocyclohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2,3-Dibromo-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of 2,3-Dibromo-1-cyclohexene, a halogenated cyclic alkene of interest in organic synthesis and potentially in medicinal chemistry. This document outlines its chemical properties, stereochemical considerations, and predicted spectroscopic characteristics. Due to the limited availability of direct experimental data for this compound in the public domain, this guide also presents established experimental protocols for the synthesis and characterization of closely related compounds, which can be adapted for the study of the title molecule.

Chemical Structure and Properties

This compound is a cyclic alkene with the chemical formula C₆H₈Br₂.[1] It consists of a six-membered carbon ring containing one double bond, with two bromine atoms attached to adjacent carbon atoms, one of which is part of the double bond. The systematic IUPAC name for this compound is 2,3-dibromocyclohex-1-ene.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈Br₂ | [1] |

| Molecular Weight | 239.94 g/mol | [1] |

| CAS Number | 17202-32-3 | [1][2] |

| Synonyms | 1,6-Dibromocyclohexene | [1] |

Stereochemistry

The structure of this compound presents the possibility of stereoisomerism due to the presence of a chiral center at the C3 carbon, which is bonded to a bromine atom, a hydrogen atom, and two different carbon atoms within the ring. This gives rise to two possible enantiomers: (R)-2,3-dibromo-1-cyclohexene and (S)-2,3-dibromo-1-cyclohexene.

The cyclohexene ring itself adopts a half-chair conformation to relieve ring strain. The substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions, which can influence the stability and reactivity of the different stereoisomers.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach to this compound is a two-step process starting from cyclohexene.

Caption: Proposed synthesis of this compound.

Experimental Protocol for a Related Synthesis: Dehydrobromination of 1,2-Dibromocyclohexane

The dehydrobromination of 1,2-dibromocyclohexane using a strong base like alcoholic potassium hydroxide (KOH) is a well-established method for introducing a double bond.[3][4][5] A similar approach could be applied to 1,2,3-tribromocyclohexane to yield this compound.

Objective: To perform a dehydrobromination reaction on a vicinal dibromide to generate an alkene.

Materials:

-

1,2-Dibromocyclohexane (or 1,2,3-tribromocyclohexane)

-

Ethanolic Potassium Hydroxide (KOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Dissolve the dibromo- (or tribromo-) cyclohexane in ethanol in a round-bottom flask.

-

Add the ethanolic KOH solution to the flask.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation under reduced pressure.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is scarce. However, based on the analysis of related brominated cyclohexene derivatives, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the vinylic, allylic, and aliphatic protons.

-

Vinylic Proton (at C1): This proton, being on the double bond and adjacent to a bromine atom, would appear as a multiplet in the downfield region, likely between 6.0 and 6.5 ppm.

-

Allylic Proton (at C3): The proton on the carbon bearing the second bromine atom would also be shifted downfield due to the electronegativity of the bromine, likely appearing as a multiplet between 4.5 and 5.0 ppm.

-

Aliphatic Protons (at C4, C5, C6): The methylene protons on the saturated part of the ring would appear as complex multiplets in the upfield region, typically between 1.5 and 2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information about the different carbon environments in the molecule.

-

Vinylic Carbons (C1 and C2): The two carbons of the double bond would resonate in the downfield region typical for alkenes, approximately between 120 and 140 ppm. The carbon bearing the bromine atom (C2) would be further downfield.

-

Allylic Carbon (C3): The carbon atom bonded to the second bromine atom would be expected to have a chemical shift in the range of 50-60 ppm.

-

Aliphatic Carbons (C4, C5, C6): The remaining saturated carbon atoms in the ring would appear in the upfield region, typically between 20 and 40 ppm.

Mass Spectrometry

The mass spectrum of this compound would be characterized by the presence of a molecular ion peak cluster. Due to the two bromine atoms, with their characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion region would show a triplet of peaks at m/z, m/z+2, and m/z+4 with a relative intensity ratio of approximately 1:2:1.

Table 2: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment | Notes |

| 238, 240, 242 | [C₆H₈Br₂]⁺ | Molecular ion cluster (M, M+2, M+4) |

| 159, 161 | [M - Br]⁺ | Loss of a bromine radical |

| 79, 81 | [Br]⁺ | Bromine cation |

| 79 | [C₆H₇]⁺ | Loss of two bromine atoms and a hydrogen |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, halogenated organic compounds, as a class, are known to exhibit a wide range of biological effects. Some brominated flame retardants, which are structurally diverse, have been shown to interact with various cellular targets, including the androgen receptor.[6] Given the reactivity of the allylic and vinylic bromine atoms, this compound could potentially interact with biological macromolecules, but further research is required to investigate any such activities.

Workflow for Characterization

A standard workflow for the complete structural elucidation and characterization of a newly synthesized batch of this compound would involve a combination of spectroscopic and chromatographic techniques.

Caption: Workflow for the characterization of this compound.

This comprehensive workflow ensures the purity and confirms the chemical structure of the synthesized compound, providing a solid foundation for any subsequent biological or medicinal chemistry studies.

References

- 1. Cas 17202-32-3,this compound | lookchem [lookchem.com]

- 2. This compound | 17202-32-3 [chemicalbook.com]

- 3. Question: 1,2-Dibromocyclohexane on dehydrobromination with alcoholic KOH.. [askfilo.com]

- 4. 1, 2 - Dibromocyclohexane on dehydrobromination gives: [allen.in]

- 5. doubtnut.com [doubtnut.com]

- 6. Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dibromo-1-cyclohexene (CAS No. 17202-32-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dibromo-1-cyclohexene (CAS No. 17202-32-3), a halogenated cycloalkene with significant potential as a versatile intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related compounds and established principles of organic chemistry to provide a thorough and practical resource.

Chemical and Physical Properties

| Property | Value for this compound | Computed Value for 2,3-Dibromo-1-methylcyclohexene |

| CAS Number | 17202-32-3[1] | N/A |

| Molecular Formula | C₆H₈Br₂[2] | C₇H₁₀Br₂[3] |

| Molecular Weight | 239.94 g/mol [2] | 253.96 g/mol [3] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Appearance | Expected to be a liquid | N/A |

Synthesis of this compound

While a specific, validated protocol for the synthesis of this compound is not widely published, a plausible and effective method involves the allylic bromination of cyclohexene using N-bromosuccinimide (NBS). This reaction proceeds via a free radical mechanism, typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN). The initial product is 3-bromocyclohexene, which can then undergo further allylic bromination to yield this compound.

Experimental Protocol: Synthesis via Allylic Bromination

This protocol is adapted from established procedures for the synthesis of 3-bromocyclohexene.[1][3] Optimization of reaction time and stoichiometry of NBS would be necessary to favor the formation of the dibrominated product.

Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a fume hood. Alternative solvents such as cyclohexane can also be used.)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium sulfite (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (2.2 equivalents to favor dibromination) and a catalytic amount of AIBN (e.g., 0.02 equivalents). Alternatively, the reaction can be initiated by irradiation with a UV lamp.

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float.

-

After the reaction is complete (typically after several hours, to be determined by TLC or GC analysis), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂SO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to isolate this compound.

Chemical Reactivity and Potential Applications

This compound possesses two key reactive sites: the carbon-carbon double bond and the two carbon-bromine bonds (one vinylic and one allylic). This functionality makes it a valuable intermediate for the synthesis of more complex molecules.

Reactions at the Double Bond

The double bond can undergo various addition reactions, although the presence of the bulky bromine atoms may influence the stereoselectivity and reactivity.

Reactions Involving the Carbon-Bromine Bonds

The allylic C-Br bond is particularly susceptible to nucleophilic substitution, making it a useful handle for introducing a variety of functional groups. The vinylic C-Br bond is less reactive towards traditional SN1/SN2 reactions but can participate in reactions such as cross-coupling.

Potential Synthetic Applications:

-

Diels-Alder Reactions: The diene system that can be generated from this compound makes it a potential precursor for Diels-Alder cycloadditions, a powerful tool for the construction of six-membered rings.

-

Cross-Coupling Reactions: The vinylic bromide can be a substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the formation of carbon-carbon bonds and the synthesis of substituted cyclohexene derivatives.

-

Nucleophilic Substitution: The allylic bromide is susceptible to displacement by a wide range of nucleophiles, enabling the introduction of oxygen, nitrogen, sulfur, and carbon-based functional groups.

-

Elimination Reactions: Treatment with a strong base can lead to elimination reactions, potentially forming cyclohexadiene derivatives.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the asymmetry of the molecule. The following approximate chemical shifts (in ppm, relative to TMS) are predicted:

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinylic H (at C1) | 5.8 - 6.2 | Multiplet |

| Allylic H (at C3) | 4.5 - 5.0 | Multiplet |

| Aliphatic CH₂ (at C4, C5, C6) | 1.5 - 2.5 | Complex Multiplets |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms of the cyclohexene ring.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Vinylic C (C1, C2) | 120 - 140 |

| Allylic C (C3) | 50 - 60 |

| Aliphatic C (C4, C5, C6) | 20 - 40 |

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=C Stretch (alkene) | ~1650 | Medium |

| =C-H Stretch | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C-Br Stretch | 500 - 680 | Strong |

Predicted Mass Spectrum

The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) should appear as a cluster of three peaks at m/z 238, 240, and 242 in a ratio of approximately 1:2:1.[4][5] Common fragmentation pathways would involve the loss of one or both bromine atoms, and the loss of HBr.

Safety and Handling

This compound should be handled with the standard precautions for a halogenated organic compound. It is expected to be an irritant to the skin, eyes, and respiratory tract. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a potentially valuable, yet under-characterized, synthetic intermediate. Its rich functionality, including a reactive double bond and two distinct carbon-bromine bonds, opens avenues for the synthesis of a wide array of complex cyclic molecules. While direct experimental data is sparse, this guide provides a solid foundation for researchers and drug development professionals to explore the synthetic utility of this compound. Further research to fully characterize its physical properties and reactivity is warranted.

References

- 1. prepchem.com [prepchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]

- 4. docbrown.info [docbrown.info]

- 5. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

molecular formula and weight of 2,3-Dibromo-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

This technical guide provides a detailed overview of 2,3-Dibromo-1-cyclohexene, a halogenated cyclic alkene with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

| Property | Value | Reference |

| Molecular Formula | C₆H₈Br₂ | [1][2] |

| Molecular Weight | 239.94 g/mol | [1][2] |

| CAS Number | 17202-32-3 | [1] |

| Synonyms | 1,6-Dibromocyclohexene | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. While a direct, one-pot synthesis is not commonly reported, a reliable and well-established route involves the bromination of cyclohexene followed by dehydrobromination and subsequent allylic bromination.

Experimental Protocol: Synthesis of 1,2-Dibromocyclohexane (Precursor)

This protocol is adapted from a standard organic synthesis procedure and serves as the initial step in producing the precursor for this compound.

Materials:

-

Cyclohexene

-

Bromine

-

Carbon Tetrachloride (or a safer alternative solvent like dichloromethane)

-

Ice-salt bath

-

Separatory funnel

-

Round-bottom flask

-

Stirrer

Procedure:

-

A solution of cyclohexene in carbon tetrachloride is prepared in a round-bottom flask and cooled to -5°C using an ice-salt bath.

-

A solution of bromine in carbon tetrachloride is added dropwise from a separatory funnel to the stirred cyclohexene solution. The temperature should be maintained below 0°C to minimize side reactions.

-

After the addition is complete, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove excess bromine, followed by water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1,2-dibromocyclohexane.

-

Purification can be achieved by distillation under reduced pressure.

Conceptual Protocol: Synthesis of this compound

Following the synthesis of 1,2-dibromocyclohexane, a two-step process can be employed to yield this compound.

Step 1: Dehydrobromination to 1-Bromocyclohexene

-

The synthesized 1,2-dibromocyclohexane is treated with a strong base, such as potassium tert-butoxide, in a suitable solvent like tetrahydrofuran (THF).

-

The reaction mixture is typically heated to facilitate the elimination of one equivalent of hydrogen bromide, yielding 1-bromocyclohexene.

-

Standard aqueous workup and purification by distillation or chromatography are performed to isolate the 1-bromocyclohexene.

Step 2: Allylic Bromination to this compound

-

1-Bromocyclohexene is subjected to allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride.

-

The reaction is typically initiated by light or heat.

-

The reaction mixture is then filtered to remove succinimide, and the filtrate is washed and dried.

-

Purification by column chromatography on silica gel will yield the final product, this compound.

Applications in Drug Discovery and Development

Halogenated organic molecules are crucial building blocks in medicinal chemistry. The presence of bromine atoms in this compound offers multiple reaction sites for further functionalization, making it a valuable precursor for the synthesis of complex molecular scaffolds with potential biological activity.

While direct applications of this compound in marketed drugs are not extensively documented, its structural motifs are found in various classes of bioactive compounds. For instance, the cyclohexene core is a common feature in many natural products and synthetic molecules with therapeutic properties. Furthermore, the bromo-substituents can be readily displaced or utilized in cross-coupling reactions to introduce diverse functionalities, a key strategy in the synthesis of novel drug candidates.

One area of significant interest is the synthesis of carbazole derivatives . Carbazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The cyclohexene ring of a molecule like this compound can serve as a precursor to one of the six-membered rings in the tricyclic carbazole system through annulation reactions.

Reaction Pathways and Methodologies

The reactivity of this compound is dominated by the presence of the double bond and the two bromine atoms, one vinylic and one allylic, which have different reactivities. This differential reactivity can be exploited for selective chemical transformations.

A key reaction for which this compound can be a valuable substrate is the Diels-Alder reaction . In this [4+2] cycloaddition, the cyclohexene can act as a dienophile, reacting with a conjugated diene to form complex bicyclic structures.[5] These resulting scaffolds are often found in natural products and can serve as the core of new drug molecules. The bromine substituents can be retained for further modification or can influence the stereoselectivity of the cycloaddition.

Below is a conceptual workflow illustrating the synthesis of this compound and its potential use in a subsequent Diels-Alder reaction.

Caption: Synthetic pathway to this compound and its potential application.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpc.com [ijrpc.com]

- 4. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diels–Alder Reaction [sigmaaldrich.com]

historical discovery and initial studies of halogenated cycloalkenes

An In-depth Technical Guide to the Historical Discovery and Initial Studies of Halogenated Cycloalkenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and foundational studies of halogenated cycloalkenes, with a primary focus on hexachlorocyclopentadiene (HCCPD), a compound that has played a significant role in the development of synthetic organic chemistry and the agrochemical industry.

Historical Discovery

The study of halogenated cycloalkenes dates back to the early 20th century. Hexachlorocyclopentadiene (HCCPD), also known as C-56, is a prominent organochlorine compound that was first mentioned in chemical literature in 1930 as a diene for specific Diels-Alder reactions[1]. However, it was not until 1955 that HCCPD garnered significant attention from the scientific and industrial communities, following the discovery of its potent insecticidal properties[1]. This discovery catalyzed extensive commercialization and led to the development of a family of related cyclodiene insecticides[1].

Initial Synthesis and Physical Properties

Early research focused on efficient methods for synthesizing HCCPD. The compound is a manufactured chemical and does not occur naturally[2][3]. It is a lemon-yellow liquid with a sharp, musty odor that can appear as a blue haze in its vapor form[2][3].

Synthesis Protocols

Two primary methods for the synthesis of HCCPD were established in its early studies:

-

Chlorination of Cyclopentadiene : This is a two-step process. The first step involves the chlorination of cyclopentadiene to produce 1,1,2,3,4,5-octachlorocyclopentane. The second step is a dehydrochlorination reaction[1].

-

Alkaline Hypochlorite Method : This procedure uses an alkaline hypochlorite for the dehydrochlorination step, yielding approximately 75% HCCPD after fractional distillation[1].

-

Thermal Dechlorination : This alternative process involves heating at 470-480 °C and results in a higher yield of over 90% with a purer product[1].

-

-

From Petroleum Pentane : An alternative route involves using petroleum pentane as the raw material. Through photochlorination and subsequent high-temperature chlorination, HCCPD can be synthesized with a yield of about 70%[4].

The logical flow for the dominant synthesis method is illustrated below.

Data Presentation: Physical and Chemical Properties

The fundamental properties of HCCPD are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₅Cl₆ | [3][4] |

| Molar Mass | 272.77 g/mol | [4] |

| Appearance | Colorless to lemon-yellow liquid | [1][3] |

| Density | 1.75 g/cm³ | [5] |

| Melting Point | 9-10 °C (48-50 °F) | [3] |

| Boiling Point | 239 °C (462 °F) | - |

| Solubility in Water | Insoluble | [3] |

Data Presentation: Summary of Early Synthesis Methods

| Starting Material | Reagents and Conditions | Yield | Reference(s) |

| Cyclopentadiene | 1. Chlorination2. Alkaline Hypochlorite | ~75% | [1] |

| Cyclopentadiene | 1. Chlorination2. Thermal Dechlorination (470-480°C) | >90% | [1] |

| Petroleum Pentane | Photochlorination and High-Temperature Chlorination | ~70% | [4] |

Initial Studies on Reactivity and Applications

The high reactivity of HCCPD, particularly its function as an electrophilic diene, made it a valuable intermediate in organic synthesis[1]. Its most significant early application was in the production of cyclodiene insecticides through the Diels-Alder reaction[1][6].

The Diels-Alder Reaction

HCCPD readily undergoes [4+2] cycloaddition reactions with various unsaturated compounds (dienophiles) to produce a range of chlorinated adducts[1][7]. This reaction was the cornerstone for the commercial synthesis of several major pesticides.

Key insecticides derived from HCCPD include:

-

Aldrin and Dieldrin : Formed from the reaction of HCCPD with norbornadiene, followed by epoxidation to yield dieldrin[1][5].

-

Chlordane : Synthesized from HCCPD and cyclopentadiene, followed by further chlorination[1].

-

Endrin : Produced in a multi-step process involving acetylene and cyclopentadiene[1].

-

Heptachlor : Derived from the monochlorination of the chlordane precursor[1].

Experimental Protocols for Diels-Alder Reactions

Early literature provides specific conditions for the reaction of HCCPD with various dienophiles. The reaction's vigor varies, with some requiring cooling and others needing heat to initiate[7].

General Experimental Workflow:

Protocol Examples:

| Dienophile | Experimental Conditions | Product Isolation & Purification | Reference |

| Indene | A mixture of 0.01 mole indene and 0.011 mole HCCPD is heated in an open vessel for 1.5 hours at 95-100 °C. The reaction is mildly exothermic. | The resulting solid crude product is washed with methanol, and the residue is recrystallized from an acetone-methanol solution. | [7] |

| Phenylacetylene | A solution of 11g HCCPD, 5g phenylacetylene, and a hydroquinone inhibitor in 16g of toluene is refluxed for 9.5 hours. | The solvent is removed by vacuum distillation, and the oily residue is fractionated. The product is collected at 150-153 °C at 1.5 mmHg. | [7] |

| Maleic Anhydride | A mixture of equimolar amounts of HCCPD and maleic anhydride is reacted in a refluxing xylene solution for approximately 5 hours. | Part of the solvent is removed by distillation. The remaining solution is diluted with hexane to precipitate the product. | [7] |

Conclusion

The , exemplified by hexachlorocyclopentadiene, marked a pivotal era in synthetic chemistry. The development of robust synthesis methods and the exploration of their reactivity, particularly in the Diels-Alder reaction, led to the creation of a powerful class of cyclodiene insecticides. While the environmental persistence and toxicity of these compounds later led to widespread bans, the foundational research into their synthesis and chemical properties provided invaluable knowledge to the fields of organic chemistry, materials science, and drug development, demonstrating the potent, yet sometimes perilous, relationship between chemical innovation and its environmental impact[1][8].

References

- 1. Hexachlorocyclopentadiene - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Hexachlorocyclopentadiene | C5Cl6 | CID 6478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexachlorocyclopentadiene synthesis - chemicalbook [chemicalbook.com]

- 5. Dieldrin - Wikipedia [en.wikipedia.org]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. US2606910A - Diels-alder adducts of hexahalo-cyclopentadiene - Google Patents [patents.google.com]

- 8. longdom.org [longdom.org]

Preliminary Investigation of Vicinal Dihaloalkene Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal dihaloalkenes, organic compounds featuring two halogen atoms on adjacent carbon atoms of an alkene, are versatile synthons in modern organic chemistry. Their inherent reactivity, stemming from the interplay between the carbon-carbon double bond and the electron-withdrawing halogen substituents, allows for a diverse array of chemical transformations. This technical guide provides a preliminary investigation into the core reactivity of vicinal dihaloalkenes, focusing on key reaction pathways including dehydrohalogenation, dehalogenation, cross-coupling reactions, and their potential role in cycloadditions. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these valuable intermediates.

Core Reactivity Pathways

The reactivity of vicinal dihaloalkenes is primarily centered around four key transformations:

-

Dehydrohalogenation to form Alkynes: The elimination of two molecules of hydrogen halide (HX) from a vicinal dihaloalkane is a classical and widely used method for the synthesis of alkynes. This reaction typically proceeds via a twofold E2 elimination mechanism in the presence of a strong base.[1][2][3][4][5][6][7]

-

Dehalogenation to form Alkenes: The removal of both halogen atoms from a vicinal dihaloalkane leads to the formation of an alkene. This reductive elimination is commonly achieved using reducing agents such as zinc metal.[8][9]

-

Cross-Coupling Reactions: The carbon-halogen bonds in vicinal dihaloalkenes are amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This allows for the introduction of a wide variety of substituents.

-

Cycloaddition Reactions: The electron-deficient nature of the double bond in vicinal dihaloalkenes suggests their potential as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The presence of electron-withdrawing halogen atoms can enhance the reactivity of the dienophile.[10][11][12][13][14]

Data Presentation: Reaction Yields and Conditions

The following tables summarize quantitative data for key reactions of vicinal dihaloalkenes, providing a comparative overview of different methodologies.

Table 1: Dehydrohalogenation of Vicinal Dihalides to Alkynes

| Substrate | Base/Solvent | Temperature | Product | Yield (%) | Reference |

| 1,2-Dichloropropane | NaNH2 / liq. NH3 | -33 °C | Propyne | High | [3] |

| Stilbene dibromide | KOH / EtOH | Reflux | Diphenylacetylene | Good | [1][2] |

| 1,2-Dibromopentane | NaNH2 / li. NH3 | Not specified | 1-Pentyne | Not specified | [7] |

Table 2: Dehalogenation of Vicinal Dihalides to Alkenes

| Substrate | Reagent/Solvent | Temperature | Product | Yield (%) | Reference |

| 1,2-Dibromoethane | Zn / Ethyl alcohol | Heat | Ethene | Good | [9] |

| Substituted 1,2-dibromoalkanes | Zn dust / H2O with surfactant | Room Temperature | Corresponding alkenes | High | [8] |

Table 3: Cross-Coupling Reactions of Vicinal Dihaloalkenes

| Reaction Type | Dihaloalkene | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Negishi | β,β-Dichlorostyrene | BrZn(CH2)3CO2Et | PdCl2(dppf) / THF | Monocoupled chloroalkene | 65 | [15] |

| Negishi | 1-Fluoro-1-iodoalkene | Primary alkylzinc bromide | Pd2(dba)3 / THF | (Z)-Fluoroalkene | High | [15] |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd(PPh3)2Cl2, CuI, Amine | Aryl/Vinyl Alkyne | Good to Excellent | [16][17][18][19][20] |

| Suzuki | Aryl/Vinyl Halide | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | Biaryl/Conjugated Diene | High | [21][22][23][24][25] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Synthesis of Alkynes by Dehydrohalogenation of Vicinal Dihalides[1][2][4][5]

-

Reagents and Equipment:

-

Vicinal dihalide (1 equivalent)

-

Sodium amide (NaNH₂) (2-3 equivalents)

-

Liquid ammonia (solvent)

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet.

-

-

Procedure:

-

Set up the reaction apparatus and ensure it is dry and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense the required amount of liquid ammonia into the flask.

-

Slowly add sodium amide to the liquid ammonia with stirring.

-

Dissolve the vicinal dihalide in anhydrous diethyl ether and add it dropwise to the sodium amide suspension in liquid ammonia.

-

Stir the reaction mixture for several hours at -33 °C (the boiling point of ammonia).

-

After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of ammonium chloride.

-

Allow the ammonia to evaporate overnight.

-

Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or pentane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkyne.

-

Purify the product by distillation or chromatography as needed.

-

Note: For terminal alkynes, a third equivalent of base is often required to deprotonate the product, followed by an aqueous workup to reprotonate it.[5]

Protocol 2: Zinc-Mediated Dehalogenation of Vicinal Dihalides to Alkenes[8][9]

-

Reagents and Equipment:

-

Vicinal dihalide (1 equivalent)

-

Zinc dust (excess, e.g., 2-4 equivalents)

-

Solvent (e.g., ethyl alcohol, or water with a surfactant like TPGS-750-M)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

-

Procedure:

-

To a round-bottom flask, add the vicinal dihalide and the solvent.

-

Add zinc dust to the solution with vigorous stirring.

-

If using an alcohol solvent, heat the reaction mixture to reflux. If using an aqueous system with a surfactant, the reaction can often proceed at room temperature.[8]

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove excess zinc and zinc salts.

-

If an organic solvent was used, remove it under reduced pressure. If an aqueous system was used, extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the alkene.

-

Purify the product by distillation or chromatography if necessary.

-

Protocol 3: Palladium-Catalyzed Negishi Cross-Coupling of a Vicinal Dihaloalkene[15]

-

Reagents and Equipment:

-

Vicinal dihaloalkene (e.g., β,β-dichlorostyrene) (1 equivalent)

-

Organozinc reagent (e.g., BrZn(CH₂)₃CO₂Et) (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

-

Anhydrous THF (solvent)

-

Schlenk flask or similar apparatus for air-sensitive reactions.

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the vicinal dihaloalkene and the palladium catalyst in anhydrous THF.

-

Slowly add the organozinc reagent to the reaction mixture at room temperature.

-

Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the required time (e.g., 14 hours).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the transformation of vicinal dihaloalkenes.

References

- 1. Preparation of Alkynes from Vicinal Dihalides - Unacademy [unacademy.com]

- 2. byjus.com [byjus.com]

- 3. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. doubtnut.com [doubtnut.com]

- 10. Halocycloalkenones as Diels-Alder Dienophiles. Applications to Generating Useful Structural Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diels-Alder Reaction [organic-chemistry.org]

- 12. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]

- 13. vanderbilt.edu [vanderbilt.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. jk-sci.com [jk-sci.com]

- 21. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 25. m.youtube.com [m.youtube.com]

Theoretical Modeling of Brominated Cyclohexene Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated cyclohexenes are a class of organic compounds that garner significant interest across various scientific disciplines, including synthetic organic chemistry, materials science, and pharmacology. Their conformational flexibility and the presence of the bulky, electronegative bromine atoms give rise to unique stereoelectronic effects and reactivity patterns. Understanding the three-dimensional structure and conformational preferences of these molecules is paramount for predicting their chemical behavior, designing novel synthetic routes, and elucidating their interactions with biological targets. Theoretical modeling, particularly through computational chemistry, has emerged as an indispensable tool for gaining detailed insights into the structural and energetic landscapes of brominated cyclohexenes, complementing and often guiding experimental investigations.

This technical guide provides a comprehensive overview of the theoretical modeling of brominated cyclohexene structures. It is intended for researchers, scientists, and drug development professionals who seek to leverage computational methods to understand and predict the properties of these important molecules. This document will delve into the computational methodologies, present key structural data, and provide detailed experimental protocols for the synthesis and characterization of these compounds.

Computational Methodologies for Modeling Brominated Cyclohexenes

The accurate theoretical modeling of brominated cyclohexenes relies on the selection of appropriate computational methods that can adequately describe the complex interplay of steric and electronic effects.

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost.[1][2][3] For brominated cyclohexenes, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-311+G** to perform geometry optimizations and frequency calculations.[4] This level of theory has been shown to provide reliable predictions of molecular geometries, conformational energies, and vibrational spectra.

Møller-Plesset Perturbation Theory (MP2): For higher accuracy, especially in capturing electron correlation effects that can be important in halogenated systems, second-order Møller-Plesset perturbation theory (MP2) can be utilized. While more computationally demanding than DFT, MP2 calculations can serve as a benchmark for validating the results obtained from DFT methods.

The logical workflow for a typical computational study on brominated cyclohexenes is depicted below.

Conformational Analysis of Dibromocyclohexenes

The conformational landscape of disubstituted cyclohexanes is dominated by the chair conformation. For dibromocyclohexenes, the relative stability of the different conformers is determined by a balance of steric hindrance (1,3-diaxial interactions) and stereoelectronic effects (hyperconjugation).

trans-1,2-Dibromocyclohexane: This isomer can exist in two chair conformations: a diequatorial (ee) and a diaxial (aa) form. Theoretical calculations and NMR studies have shown that the diequatorial conformer is generally more stable.[5] However, the energy difference between the two conformers can be influenced by the solvent.[4]

trans-1,4-Dibromocyclohexane: Similar to the 1,2-isomer, the trans-1,4-isomer also has diequatorial and diaxial conformers. The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions between the bulky bromine atoms and the axial hydrogens.[6]

cis-1,2-Dibromocyclohexane: In the cis-1,2 isomer, one bromine atom must be in an axial position and the other in an equatorial position (ae). Ring flipping leads to an equivalent (ea) conformation. The presence of an axial bromine atom generally leads to greater steric strain compared to the diequatorial conformers of the trans isomers.[5]

cis- and trans-1,3-Dibromocyclohexane: For the 1,3-isomers, the cis conformation can adopt a diequatorial arrangement, which is generally the most stable. The trans-1,3 isomer exists as an equilibrium between the axial-equatorial (ae) and equatorial-axial (ea) conformers.

The following table summarizes the calculated relative energies of different dibromocyclohexane conformers.

| Compound | Conformer | Relative Energy (kcal/mol) |

| trans-1,2-Dibromocyclohexane | Diequatorial (ee) | 0.00 |

| Diaxial (aa) | 1.40 (in vapor phase)[4] | |

| trans-1,4-Dibromocyclohexane | Diequatorial (ee) | 0.00 |

| Diaxial (aa) | ~2.00 |

Note: The relative energy values are approximate and can vary depending on the level of theory and solvent conditions.

Structural Parameters of Brominated Cyclohexenes

Theoretical calculations provide precise information about the geometric parameters of molecules. The following table presents key bond lengths and angles for the diequatorial conformer of trans-1,2-dibromocyclohexane, optimized at the B3LYP/6-311+G** level of theory.

| Parameter | Value |

| C-C (alkane) bond length | ~1.53 Å |

| C-C (alkene) bond length | ~1.34 Å |

| C-Br bond length | ~1.97 Å |

| C-H bond length | ~1.09 Å |

| C-C-C bond angle | ~111° |

| C-C-Br bond angle | ~110° |

| Br-C-C-Br dihedral angle | ~180° (anti-periplanar) |

Experimental Protocols

Synthesis of trans-1,2-Dibromocyclohexane via Bromination of Cyclohexene

The bromination of cyclohexene is a classic electrophilic addition reaction that proceeds via a bromonium ion intermediate, leading to the formation of the trans-dibrominated product.[7][8]

Materials:

-

Cyclohexene

-

Bromine

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred cyclohexene solution. The characteristic reddish-brown color of bromine should disappear as it reacts.

-

Continue the addition until a faint persistent bromine color is observed.

-

Once the reaction is complete, wash the organic layer with 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude trans-1,2-dibromocyclohexane.

-

The product can be further purified by distillation under reduced pressure.

The experimental workflow for the synthesis and characterization of trans-1,2-dibromocyclohexane is illustrated below.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of brominated cyclohexenes. The chemical shifts and coupling constants of the protons are sensitive to their stereochemical environment (axial vs. equatorial). For example, in the ¹H NMR spectrum of trans-1,2-dibromocyclohexane, the signals for the methine protons attached to the bromine-bearing carbons can be used to determine the conformational equilibrium.[4]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum (around 500-700 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how brominated cyclohexenes interact with biological targets is crucial. For instance, certain brominated flame retardants, which may contain brominated cyclohexane moieties, have been shown to interact with nuclear receptors.[9] Theoretical modeling, specifically molecular docking and molecular dynamics simulations, can be employed to predict and analyze these interactions.

The logical relationship for investigating the interaction of a brominated cyclohexene with a biological target is outlined below.

Conclusion

The theoretical modeling of brominated cyclohexene structures provides invaluable insights into their conformational preferences, structural parameters, and potential biological activity. By combining computational methods like DFT with experimental techniques such as NMR and X-ray crystallography, a comprehensive understanding of these molecules can be achieved. This guide has outlined the key theoretical and experimental approaches, providing a solid foundation for researchers, scientists, and drug development professionals working with this important class of compounds. The continued development of computational methodologies and their integration with experimental studies will undoubtedly lead to new discoveries and applications for brominated cyclohexenes.

References

- 1. Introduction of a Computational Chemistry Course-Based Undergraduate Research Experience (CURE) into an Advanced Organic Chemistry Lab: An Investigation of Propellane Formation [pubs.sciepub.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. researchgate.net [researchgate.net]

- 4. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. brainly.com [brainly.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane as an androgen agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of 2,3-Dibromo-1-cyclohexene

An extensive search for experimental data on the fundamental chemical properties, synthesis, and spectroscopic analysis of 2,3-Dibromo-1-cyclohexene (CAS Number: 17202-32-3) has revealed a significant lack of available information in the public domain. While theoretical predictions and plausible synthetic routes can be inferred from general organic chemistry principles, specific, experimentally verified data for this particular compound remains largely unreported in readily accessible scientific literature and chemical databases.

This guide, therefore, serves to outline the predicted properties and potential synthetic pathways for this compound, while clearly noting the absence of experimentally determined values and detailed protocols. The information presented is intended for researchers, scientists, and drug development professionals who may be considering this compound as a synthetic intermediate or target molecule.

Core Chemical Properties

Based on its molecular structure, this compound is expected to be a halogenated cycloalkene. Key identifiers and predicted properties are summarized below. It is crucial to emphasize that the quantitative data presented are computational predictions and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₆H₈Br₂ | LookChem[1] |

| Molecular Weight | 239.94 g/mol | LookChem[1] |

| CAS Number | 17202-32-3 | LookChem[1] |

| Predicted Boiling Point | 220.6 ± 40.0 °C at 760 mmHg | Guidechem[2] |

| Predicted Density | 1.9 ± 0.1 g/cm³ | Guidechem[2] |

| Predicted Refractive Index | 1.593 | Guidechem[2] |

| Predicted Flash Point | 91.5 ± 26.6 °C | Guidechem[2] |

| Melting Point | Not Available | LookChem[1] |

| Solubility | Not Available | LookChem[1] |

Potential Synthetic Pathways

Allylic Bromination of 1-Bromocyclohexene

The most direct conceptual route to this compound is the allylic bromination of 1-bromocyclohexene. This reaction would likely employ N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts an allylic hydrogen, leading to a resonance-stabilized allylic radical. Subsequent reaction with a bromine source furnishes the product.

It is important to note that this reaction could potentially yield a mixture of products due to the nature of the allylic radical intermediate.

Caption: Plausible synthesis of this compound via allylic bromination.

Dehydrobromination of 1,2,3-Tribromocyclohexane

Another potential route involves the elimination of hydrogen bromide (HBr) from a suitable precursor, such as 1,2,3-tribromocyclohexane. Treatment of this saturated compound with a base would be expected to induce elimination, and selective removal of HBr could potentially lead to the formation of this compound. The regioselectivity of this elimination would be a critical factor in determining the product distribution.

References

Methodological & Application

Application Notes and Protocols for 2,3-Dibromo-1-cyclohexene in Diels-Alder Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential applications of 2,3-dibromo-1-cyclohexene in Diels-Alder cycloaddition reactions. While specific documented examples in peer-reviewed literature are limited, this application note extrapolates from the fundamental principles of Diels-Alder reactions to propose theoretical applications, hypothetical experimental protocols, and expected outcomes. The presence of bromine atoms on the cyclohexene ring suggests its potential as an activated dienophile. This document serves as a theoretical guide for researchers interested in exploring the synthetic utility of this compound in constructing complex cyclic and bicyclic molecular frameworks relevant to medicinal chemistry and materials science.

Introduction to Diels-Alder Reactions

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] This reaction involves the concerted interaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). The reaction is highly stereospecific and often proceeds with a high degree of regioselectivity, making it an invaluable tool for the synthesis of complex natural products and pharmaceutical agents.[2][3] The reactivity of the Diels-Alder reaction is generally enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[3][4]

Theoretical Application of this compound in Diels-Alder Reactions

This compound as a Dienophile

The structure of this compound, featuring two electron-withdrawing bromine atoms adjacent to the double bond, suggests its potential to function as an activated dienophile in Diels-Alder reactions. The inductive effect of the bromine atoms is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, thereby facilitating the reaction with electron-rich dienes.

A hypothetical reaction scheme would involve the reaction of this compound with a suitable diene, such as cyclopentadiene or furan, to yield a bicyclic adduct. The resulting product would contain bromine atoms that can be further functionalized, offering a versatile synthetic handle for the elaboration of more complex molecules.

Hypothetical Reaction with Cyclopentadiene:

-

Reactants: this compound (dienophile) and Cyclopentadiene (diene)

-

Expected Product: A dibrominated bicyclo[4.2.1]nonene derivative.

-

Significance: This reaction would provide a rapid entry into a functionalized bicyclic system. The stereochemistry of the product would be of interest, with the endo product being the kinetically favored isomer in many Diels-Alder reactions.

Potential as a Diene Precursor

While less direct, this compound could potentially serve as a precursor to a conjugated diene through a dehydrobromination reaction. Treatment with a suitable base could induce the elimination of HBr to form a brominated cyclohexadiene. This newly formed diene could then participate in a Diels-Alder reaction with a dienophile. The regioselectivity of the elimination would be a critical factor in determining the structure of the resulting diene.

Hypothetical Experimental Protocols

The following protocols are provided as exemplary procedures and have not been experimentally validated. They are based on general methodologies for Diels-Alder reactions. Appropriate safety precautions should be taken when handling all chemicals.

Hypothetical Protocol for the Diels-Alder Reaction of this compound with Cyclopentadiene

Objective: To synthesize the dibrominated bicyclic adduct from this compound and cyclopentadiene.

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous toluene (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add freshly cracked cyclopentadiene (1.2 eq) to the solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Data Presentation

The following table illustrates the type of data that would be collected and presented for a series of hypothetical Diels-Alder reactions using this compound as the dienophile.

| Diene | Reaction Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Cyclopentadiene | 25 | 24 | 85 |

| Furan | 80 | 48 | 65 |

| 1,3-Butadiene | 110 (sealed tube) | 72 | 50 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Visualizations

Caption: General mechanism of the Diels-Alder reaction.

Caption: Hypothetical Diels-Alder reaction workflow.

Caption: Potential pathway to a diene for cycloaddition.

Caption: General experimental workflow for synthesis.

Safety Precautions

-

This compound: Halogenated organic compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Cyclopentadiene: This is a volatile and flammable liquid. It is also a sensitizer. It should be handled in a fume hood, and sources of ignition should be avoided.

-

Solvents: Toluene, hexane, and ethyl acetate are flammable and should be handled with care.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for Diels-Alder cycloaddition reactions. Its dibromo substitution pattern suggests its utility as an activated dienophile for the synthesis of functionalized bicyclic systems. The hypothetical protocols and applications presented in this document are intended to serve as a foundation for further experimental investigation into the reactivity and synthetic potential of this compound. The resulting brominated adducts could serve as versatile intermediates in the development of novel pharmaceuticals and advanced materials. Further research is warranted to validate these theoretical considerations and to fully elucidate the scope and limitations of this compound in Diels-Alder chemistry.

References

Application Notes and Protocols: 2,3-Dibromo-1-cyclohexene as a Versatile Precursor for Substituted Cyclohexa-1,3-dienes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,3-dibromo-1-cyclohexene in the synthesis of a diverse range of substituted cyclohexa-1,3-dienes. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the diene functionality in cycloaddition reactions, such as the Diels-Alder reaction, for the construction of complex cyclic systems.

Introduction

Substituted cyclohexa-1,3-dienes are valuable building blocks in organic synthesis. Their conjugated diene system allows for participation in pericyclic reactions, most notably the Diels-Alder reaction, providing a powerful tool for the stereocontrolled formation of six-membered rings.[1][2] this compound serves as a readily accessible precursor to these dienes. The synthetic strategy generally involves two key transformations: the introduction of substituents at the bromine-bearing carbons and the subsequent or concurrent elimination of hydrogen bromide to form the conjugated diene system. The presence of two bromine atoms offers the potential for sequential and selective functionalization, leading to a wide array of substituted dienes.

Synthetic Strategies

The primary route to substituted cyclohexa-1,3-dienes from this compound involves a two-step conceptual pathway:

-

Substitution/Functionalization: The carbon-bromine bonds can be functionalized through various cross-coupling reactions or with organometallic reagents. This step introduces the desired substituents onto the cyclohexene ring.

-

Elimination: A subsequent dehydrobromination reaction induces the formation of a second double bond, creating the conjugated cyclohexa-1,3-diene system.

The following sections provide detailed protocols for the synthesis of the parent cyclohexa-1,3-diene and for the introduction of substituents via common and robust chemical transformations.

Experimental Protocols

Protocol 1: Synthesis of the Parent Cyclohexa-1,3-diene via Dehydrobromination

This protocol describes the synthesis of the unsubstituted cyclohexa-1,3-diene from a dibromocyclohexane precursor. A similar double dehydrobromination can be applied to this compound. The procedure is adapted from a well-established method for the synthesis of cyclohexa-1,3-diene.[3][4]

Reaction: Double dehydrobromination of 1,2-dibromocyclohexane.

Materials:

-

1,2-Dibromocyclohexane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Triethylene glycol dimethyl ether (triglyme)

-

Isopropyl alcohol

-

Nitrogen gas

-

Dry ice

-

Standard glassware for distillation under reduced pressure

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and set up for vacuum distillation, place 500 mL of triglyme and 300 mL of isopropyl alcohol.

-

With stirring, carefully add 53.5 g (2.23 moles) of sodium hydride in small portions.

-

After the addition is complete, fit the flask with a Y-tube holding a thermometer and a nitrogen inlet. Place a dropping funnel containing 242 g (1.00 mole) of 1,2-dibromocyclohexane in the other arm of the Y-tube.

-

Heat the reaction mixture to 100-110 °C while passing a stream of nitrogen through the system. Cool the receiving flask in a dry ice-isopropyl alcohol bath.

-

After most of the isopropyl alcohol has distilled, change the receiver and evacuate the system using a water aspirator.

-

Begin the dropwise addition of 1,2-dibromocyclohexane, adjusting the rate to maintain the reaction temperature at 100-110 °C without external heating. The addition typically takes about 30 minutes.

-

Continue the distillation until it becomes very slow.

-

Wash the distillate four times with 200-mL portions of water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

The crude product can be purified by simple distillation at atmospheric pressure under a nitrogen atmosphere to yield cyclohexa-1,3-diene.

Quantitative Data Summary:

| Precursor | Reagents | Temperature (°C) | Yield (%) | Reference |

| 1,2-Dibromocyclohexane | NaH, triglyme | 100-110 | 70 (crude) | [4] |

Protocol 2: Synthesis of Substituted Cyclohexa-1,3-dienes via Suzuki Cross-Coupling and Elimination

This protocol outlines a general procedure for the synthesis of an aryl-substituted cyclohexa-1,3-diene. The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and a boronic acid or ester.[5][6]

Conceptual Two-Step Process:

-

Suzuki Coupling: Reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

-

Dehydrobromination: Elimination of HBr to form the diene. This may occur in situ or as a separate step.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol for mono-substitution, 2.5 mmol for di-substitution), and the palladium catalyst (e.g., 3-5 mol% Pd(PPh₃)₄).

-

Add the base (e.g., K₃PO₄, 4 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water).

-

Heat the reaction mixture with stirring (e.g., at 90 °C) for a specified time (typically several hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, which may be a mixture of the coupled product and the desired diene, can be subjected to a separate dehydrobromination step if necessary (e.g., by heating with a non-nucleophilic base like DBU).

-

Purify the final product by column chromatography.

Quantitative Data for a Representative Suzuki Coupling:

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | [7] |

Protocol 3: Synthesis of Alkynyl-Substituted Cyclohexa-1,3-dienes via Sonogashira Coupling and Elimination

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[3][8]

Conceptual Two-Step Process:

-

Sonogashira Coupling: Reaction of this compound with a terminal alkyne.

-

Dehydrobromination: Elimination to form the diene.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1 mmol), the palladium catalyst (e.g., 2-5 mol%), and the copper(I) salt (e.g., 5-10 mol%) in the chosen solvent.

-

Add the terminal alkyne (1.2 mmol for mono-substitution) and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

If necessary, perform a subsequent dehydrobromination step.

-

Purify the product by column chromatography.

Representative Sonogashira Coupling Conditions:

| Substrate | Alkyne | Catalysts | Base | Yield (%) | Reference |

| 3-bromo-cyclohexane-1,2-dione enol | Substituted acetylenes | PdCl₂(PPh₃)₂, CuI | Et₃N | up to 93 | [9] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies described.

Caption: General workflow for synthesizing substituted cyclohexa-1,3-dienes.

Caption: Stepwise dehydrobromination to form cyclohexa-1,3-diene.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of substituted cyclohexa-1,3-dienes. By employing a combination of modern cross-coupling methodologies and classical elimination reactions, researchers can access a diverse library of these important synthetic intermediates. The protocols provided herein serve as a foundation for the development of novel synthetic routes to complex molecules for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and selectivity.

References

- 1. Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heck Reaction [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chemistry.msu.edu [chemistry.msu.edu]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. kbfi.ee [kbfi.ee]

Synthetic Protocols for the Bromination of Cyclohexene: Application Notes

Introduction:

The bromination of cyclohexene is a fundamental and versatile reaction in organic synthesis, providing access to key intermediates for the development of novel chemical entities. Depending on the desired product and reaction conditions, the bromination can proceed via two primary pathways: electrophilic addition to the double bond, yielding a vicinal dibromide, or radical substitution at the allylic position. This document provides detailed protocols for three distinct methods for the bromination of cyclohexene, catering to different synthetic strategies and safety considerations. The methods covered are the classical electrophilic addition of molecular bromine, a greener approach involving the in-situ generation of bromine, and the selective allylic bromination using N-bromosuccinimide (NBS).

Comparative Data of Bromination Protocols

| Protocol | Reagents | Product | Typical Yield | Key Features |

| 1. Electrophilic Addition | Cyclohexene, Bromine (Br₂), Dichloromethane (CH₂Cl₂) | trans-1,2-Dibromocyclohexane | High (often quantitative) | Classic, straightforward method; involves handling of hazardous liquid bromine.[1][2][3] |

| 2. In-situ Bromine Generation | Cyclohexene, 30% Hydrogen Peroxide (H₂O₂), Hydrobromic Acid (HBr) in Acetic Acid | trans-1,2-Dibromocyclohexane | 42.9% (reported)[4] | "Greener" alternative, avoids direct use of Br₂; bromine is generated in the reaction mixture.[5] |

| 3. Allylic Bromination | Cyclohexene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄) | 3-Bromocyclohexene | 40-53%[6][7] | Selective for the allylic position; proceeds via a radical mechanism.[8][9] |

Protocol 1: Electrophilic Addition of Molecular Bromine

This protocol describes the direct addition of bromine across the double bond of cyclohexene to form trans-1,2-dibromocyclohexane. The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.[10][11][12]

Materials:

-

Cyclohexene

-

5% Bromine solution in dichloromethane (CH₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Ice bath

Experimental Procedure:

-

In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve cyclohexene in a minimal amount of dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add the 5% bromine solution in dichloromethane dropwise from the dropping funnel to the stirred cyclohexene solution.[1]

-

Continue the addition until a faint orange color of bromine persists, indicating the complete consumption of cyclohexene.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude trans-1,2-dibromocyclohexane. Further purification can be achieved by distillation.

Safety Precautions:

-

Bromine is highly toxic, corrosive, and volatile. Handle it with extreme care in a well-ventilated fume hood.[1]

-

Dichloromethane is a suspected carcinogen.[1]

-

Cyclohexene is flammable.[1]

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 2: Bromination via In-situ Generation of Bromine